Isodonoiol

説明

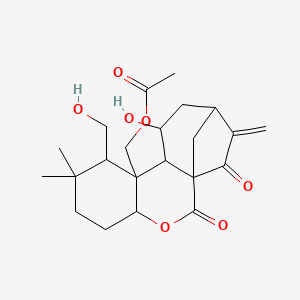

Rabdophyllin G is a bioactive diterpenoid first isolated from Rabdosia macrophylla (now classified under the genus Isodon) . Structurally, it belongs to the B-seco-ent-kaurene subclass, characterized by a cleaved B-ring in the ent-kaurane skeleton . Its discovery in 1982 marked it as a potent antitumor agent, demonstrating significant inhibitory effects against Ehrlich ascites carcinoma in murine models .

特性

IUPAC Name |

[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCELUFZNLBUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002692 | |

| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82460-75-1 | |

| Record name | Isodonoiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabdosin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件

ラバドフィリン G の合成には、ラバドシア種の葉から化合物を抽出するなど、いくつかの手順が含まれます。 ラバドフィリン G の化学構造は、塩酸による加水分解または無水酢酸ナトリウムによる溶出によって決定できます . ラバドフィリン G の骨格は、核磁気共鳴分光法によって特定できます .

工業的生産方法

ラバドフィリン G の工業的生産は、主にラバドシア種の葉などの天然源からの抽出に重点を置いています。 このプロセスには、溶媒を使用して化合物を抽出し、続いて精製手順を実行してラバドフィリン G を純粋な形態で分離することが含まれます .

化学反応の分析

反応の種類

ラバドフィリン G は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を含みます。

還元: この反応は、化合物への水素の付加または酸素の除去を含みます。

置換: この反応は、化合物中の1つの原子または原子のグループを別の原子または原子のグループで置き換えることを含みます。

一般的な試薬と条件

ラバドフィリン G を含む反応で使用される一般的な試薬には、加水分解のための塩酸と溶出のための無水酢酸ナトリウムが含まれます . 反応は通常、目的の生成物が形成されるように、制御された条件下で行われます。

生成される主な生成物

ラバドフィリン G を含む反応から生成される主な生成物には、化合物のコア構造を保持しながら、異なる化学的性質を示すさまざまな誘導体が含まれます .

科学的研究の応用

ラバドフィリン G は、以下を含む、幅広い科学研究に応用されています。

作用機序

類似化合物の比較

ラバドフィリン G は、ラバヌム属の植物の根に見られるラバダンジテルペノイドなど、他のシソ科ジテルペノイドと構造的に関連しています. 類似の化合物には、以下が含まれます。

ラバダンジテルペノイド: これらの化合物は、ラバドフィリン G と同様の骨格を共有し、比較可能な生物活性を示します.

ラバドシン C: 抗腫瘍特性で知られる、ラバドシア種から単離された別のジテルペノイド.

イソドノイオール: 類似の化学構造と生物活性を有するジテルペノイド.

ラバドフィリン G は、その著しい細胞毒性と抗癌剤としての可能性により、科学研究と医薬品開発にとってユニークで貴重な化合物となっています.

類似化合物との比較

Structural Comparison with Similar Diterpenoids

Rabdophyllin G is part of a broader class of ent-kaurane diterpenoids, many of which exhibit anticancer properties. Key structural and functional analogs include oridonin, eriocalyxin A, and 6,7-dehydroroyleanone.

Table 1: Structural and Functional Comparison of Rabdophyllin G and Analogous Compounds

Key Structural Differences :

- Rabdophyllin G’s B-seco configuration distinguishes it from non-seco ent-kaurane analogs like oridonin and eriocalyxin A. This structural modification may enhance its bioavailability or target specificity .

- Unlike 6,7-dehydroroyleanone, which retains a royleanone backbone, Rabdophyllin G’s seco-ent-kaurene framework is unique to Isodon diterpenoids .

Pharmacological Activity Comparison

Table 2: Antitumor Efficacy of Rabdophyllin G and Related Compounds

Notable Findings:

- Rabdophyllin G’s antitumor activity is comparable to oridonin but differs in clinical applicability. Oridonin has been integrated into combination therapies (e.g., with cisplatin) for esophageal cancer, achieving a 70% response rate in clinical trials .

- Eriocalyxin A exhibits superior potency against leukemia cells (IC50 = 0.32 μM), likely due to its α,β-unsaturated ketone moiety enhancing electrophilic reactivity .

Enzyme Inhibitory Activities

Rabdophyllin G uniquely inhibits tyrosinase, an enzyme linked to melanogenesis and neurodegenerative diseases.

Table 3: Enzyme Interaction Profiles

| Compound | Target Enzyme | Activity (Binding Energy/IC50) | Reference |

|---|---|---|---|

| Rabdophyllin G | Tyrosinase | Binding energy < resveratrol | |

| Oridonin | N/A | Not reported | – |

| Eriocalyxin A | NF-κB pathway | IC50 = 1.2 μM |

Insights :

生物活性

Rabdophyllin G is a labiate diterpenoid compound derived from the leaves of plants in the genus Rabdosia. This compound has gained attention for its significant biological activities, particularly its potent antitumor properties. This article provides a detailed examination of the biological activity of Rabdophyllin G, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Rabdophyllin G

- Chemical Structure : Rabdophyllin G is classified as a diterpenoid, which is a type of terpenoid composed of four isoprene units. Its structure allows it to interact with various biomolecules, contributing to its biological effects.

- Source : It is isolated from Rabdosia species, which are known for their medicinal properties.

Rabdophyllin G exhibits its biological activity primarily through the following mechanisms:

- Antitumor Activity : The compound has demonstrated significant inhibitory effects against various cancer cell lines. Notably, it showed potent activity against Ehrlich ascites carcinoma in mice, indicating its potential as an anticancer agent.

- Cellular Interactions : It interacts with cellular targets that regulate growth and proliferation. Studies suggest that it may inhibit the synthesis of DNA, RNA, and proteins by binding to key enzymes involved in these processes.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ehrlich Ascites | Not specified | |

| K562 (leukemia) | 0.78 | |

| A549 (lung cancer) | 2.73 | |

| HepG2 (liver cancer) | 0.68 |

Rabdophyllin G's biochemical properties contribute to its efficacy:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cells in vitro and in vivo. Its cytotoxicity has been linked to its ability to induce apoptosis in cancer cells .

- Metabolic Pathways : It likely interacts with metabolic pathways related to cell growth and apoptosis, potentially affecting signaling pathways such as MAPK .

Research Findings and Case Studies

Several studies have investigated the biological activity of Rabdophyllin G:

- In Vitro Studies : In laboratory settings, Rabdophyllin G has shown strong inhibitory effects on multiple cancer cell lines, suggesting its potential for further development as a therapeutic agent.

- In Vivo Studies : Animal models have demonstrated its effectiveness against tumors, particularly in models of Ehrlich ascites carcinoma. The compound's administration resulted in significant tumor growth inhibition.

- Structure-Activity Relationship (SAR) : Research into the SAR of Rabdophyllin G is ongoing to understand how structural modifications can enhance its biological activity and selectivity towards cancer cells.

Case Study: Anticancer Effects on Bladder Cancer

A study focused on the effects of Rabdophyllin G on bladder cancer cells revealed:

- Methodology : Bladder cancer cells were treated with varying concentrations of Rabdophyllin G.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。